

Application Notes and Protocols for Fgfr2-IN-1 In Vitro Assays

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Compound of Interest

Compound Name: *Fgfr2-IN-1*
Cat. No.: *B12417983*

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Introduction

Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR2 signaling pathway, often due to gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, including gastric, breast, and endometrial cancers. This makes FGFR2 a compelling target for the development of novel cancer therapeutics. **Fgfr2-IN-1** is a selective inhibitor of FGFR2, and this document provides detailed protocols for its characterization in in vitro kinase assays.

Mechanism of Action

FGFR inhibitors, including **Fgfr2-IN-1**, typically exert their effects by competing with ATP for binding to the kinase domain of the receptor. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the RAS-MAPK-ERK and PI3K-AKT pathways, thereby impeding cancer cell proliferation and survival.

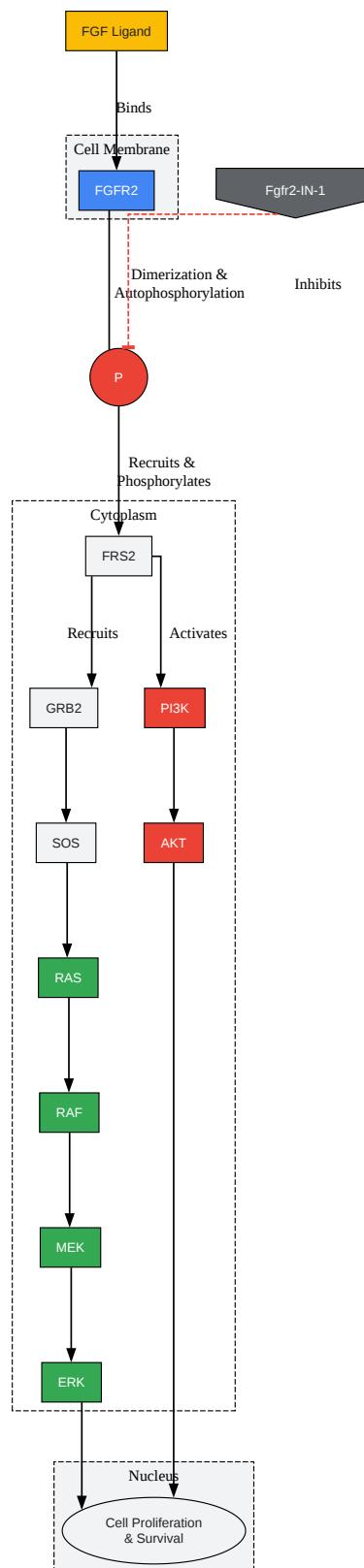
Data Presentation: In Vitro Inhibitory Activity of Selected FGFR2 Inhibitors

The following table summarizes the in vitro inhibitory potency of **Fgfr2-IN-1** and other notable selective FGFR2 inhibitors against FGFR family kinases. This data is essential for comparing the selectivity and potency of different compounds.

Compound	Target	IC50 (nM)	Selectivity	Reference
Fgfr2-IN-1	FGFR2	140	Selective for FGFR2	--INVALID-LINK--
Compound 38	FGFR2	29	13-fold selective over FGFR1	--INVALID-LINK--
ACE-16229210	FGFR2	6.2	>133-fold selective over FGFR1 and FGFR4	--INVALID-LINK--
CPL304110	FGFR2	1.44	Potent inhibitor of FGFR1, 2, and 3	--INVALID-LINK--

Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, such as FRS2, which in turn recruit other signaling molecules like GRB2 and GAB1. This assembly activates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.



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FGFR2 Signaling Pathway and Point of Inhibition by **Fgfr2-IN-1**.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC₅₀ value of **Fgfr2-IN-1**. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

- Recombinant human FGFR2 (active)
- Poly(Glu, Tyr) 4:1 peptide substrate
- **Fgfr2-IN-1** (stock solution in DMSO)
- ATP
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